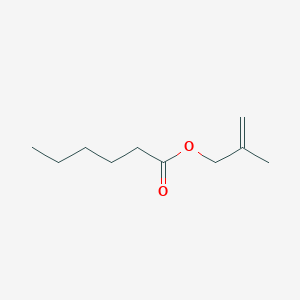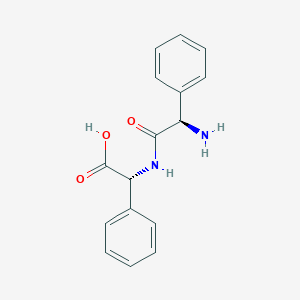
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- is a chiral amino acid derivative with two phenyl groups attached to the glycine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. This method typically requires the use of strong bases and specific reaction conditions to ensure the desired stereochemistry is achieved . Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives, which can be catalyzed by various reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of biocatalysts, such as threonine aldolases, has also been explored for the enantioselective synthesis of β-hydroxy-α-amino acids, starting from glycine and an aldehyde .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: This compound has potential therapeutic applications due to its structural similarity to biologically active peptides.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemical compounds
Wirkmechanismus
The mechanism of action of Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- involves its interaction with specific molecular targets. In the central nervous system, glycine can bind to glycine receptors, which are neurotransmitter-gated ion channels. Binding of glycine to its receptor increases chloride conductance, leading to hyperpolarization and inhibition of neuronal firing . Additionally, glycine can interact with the NMDA receptor complex, modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine: The simplest amino acid with a single hydrogen atom as its side chain.
Phenylalanine: An amino acid with a phenyl group attached to the α-carbon.
Tyrosine: Similar to phenylalanine but with an additional hydroxyl group on the phenyl ring.
Uniqueness
Glycine, (2R)-2-phenylglycyl-2-phenyl-, (2R)- is unique due to the presence of two phenyl groups, which impart distinct steric and electronic properties. This structural feature makes it a valuable compound for studying chiral interactions and developing new synthetic methodologies .
Eigenschaften
CAS-Nummer |
85635-36-5 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C16H16N2O3/c17-13(11-7-3-1-4-8-11)15(19)18-14(16(20)21)12-9-5-2-6-10-12/h1-10,13-14H,17H2,(H,18,19)(H,20,21)/t13-,14-/m1/s1 |
InChI-Schlüssel |
UYKXJEVQVZFVPB-ZIAGYGMSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C(=O)N[C@H](C2=CC=CC=C2)C(=O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)NC(C2=CC=CC=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)

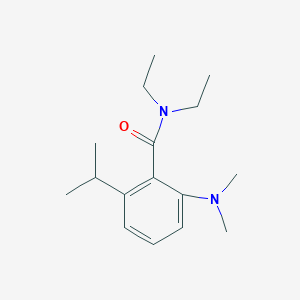


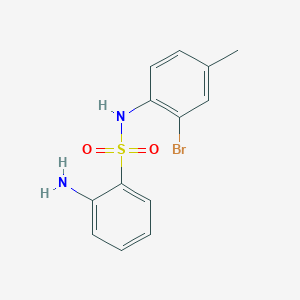
![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
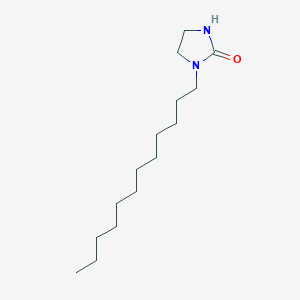
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
